molecular formula C8H11NO2S B13113446 Methyl2-isopropylthiazole-5-carboxylate

Methyl2-isopropylthiazole-5-carboxylate

Cat. No.: B13113446
M. Wt: 185.25 g/mol
InChI Key: IUZVSJBGXRRPIC-UHFFFAOYSA-N
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Description

Methyl 2-isopropylthiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester group at position 5 and an isopropyl substituent at position 2 of the thiazole ring. Thiazole carboxylates are frequently used as intermediates in drug synthesis due to their versatile reactivity and ability to modulate biological activity .

Properties

IUPAC Name

methyl 2-propan-2-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)7-9-4-6(12-7)8(10)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZVSJBGXRRPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps from Patent CN104557763A:

Step Reagents & Conditions Description Yield (%)
1 2,2-dimethyl-4-methylene-1,3-dioxane + bromo-succinimide in acetone at 20–30 °C Halogenation via addition reaction Not specified
2 Intermediate + thio-iso-butanamide + dehydration agent, heated under reflux for 3 hours Condensation to form 2-sec.-propyl-4-hydroxymethylthiazole 56
3 Work-up: filtration, extraction, drying, chromatography Purification of the product

This method highlights the importance of controlled temperature and stoichiometry for high yield and purity. The hydroxymethyl intermediate can be further converted to the methyl ester via standard esterification techniques.

Reduction and Esterification Pathways

Methyl 2-methylthiazole-5-carboxylate derivatives can be prepared by reduction of corresponding esters or acids followed by esterification.

Example from Ambeed Synthesis Data:

Step Reagents & Conditions Description Yield
1 Methyl 2-methyl-5-thiazolecarboxylate + lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), reflux 1 hour Reduction to 2-methyl-5-hydroxymethyl-thiazole Not specified
2 Quenching with ethyl acetate and methanol, filtration Work-up
3 Chromatography purification Isolation of pure product 7.6 g product from 10.5 g starting material

This approach can be adapted for the isopropyl-substituted analogs, where the alcohol intermediate is esterified with methanol under acidic conditions to yield methyl 2-isopropylthiazole-5-carboxylate.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine Acetonitrile, room temp to reflux High specificity, scalable Requires halo-substituted precursors
Halogenation and condensation (patent method) 2,2-dimethyl-4-methylene-1,3-dioxane, bromo-succinimide, thio-iso-butanamide 20–30 °C halogenation, reflux condensation Good yield (56%), stepwise control Multi-step, requires careful temp control
Reduction and esterification LiAlH4 reduction, acid-catalyzed esterification Reflux in THF, acidic esterification Straightforward, uses common reagents Sensitive to moisture, handling pyrophoric reagents

Research Findings and Optimization Notes

  • The use of triethylamine as a base in the cyclization step improves yield and reaction rate due to its steric and electronic properties.
  • Controlling the molar ratios of thioacetamide and amine in excess ensures complete conversion of the chloroacetoacetate intermediate.
  • Temperature control during halogenation and condensation steps is critical to avoid side reactions and decomposition.
  • Purification via column chromatography or crystallization is essential to obtain high-purity methyl 2-isopropylthiazole-5-carboxylate suitable for further applications.
  • Industrial scale-up would require optimization of solvent use, reaction time, and work-up procedures to enhance cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl2-isopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 2-isopropylthiazole-5-carboxylate serves as an intermediate in synthesizing more complex thiazole derivatives, which are valuable in pharmaceuticals and agrochemicals.
  • Reactivity Studies : The compound's unique structure allows for various chemical reactions, making it a focus for studies on thiazole chemistry.

Biology

  • Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial and antifungal activities. It has been tested against various pathogens, showing potential as an antimicrobial agent.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal that methyl 2-isopropylthiazole-5-carboxylate can significantly reduce cell viability in cancer cell lines, indicating potential applications in cancer therapy.

Medicine

  • Drug Development : The compound is being explored as a pharmacophore in drug design, particularly for its potential in treating infections caused by drug-resistant bacteria such as Mycobacterium tuberculosis.
  • Therapeutic Applications : Ongoing research aims to identify its role as a lead compound in developing new therapeutic agents.

The following table summarizes the biological activities and relevant metrics of methyl 2-isopropylthiazole-5-carboxylate compared to related compounds:

CompoundTarget Pathogen/Cell LineMIC/IC50 ValuesActivity Type
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC = 0.06 mg/ml (240 nM)Antimicrobial
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH enzymeIC50 = 0.95 mg/ml (2.43 µM)Enzyme Inhibition
Methyl 2-isopropylthiazole-5-carboxylateVarious cancer cell linesIC50 < 6.79%Cytotoxic

Anti-Tubercular Research

A study focused on modifying naturally occurring antibiotics to enhance efficacy against drug-resistant M. tuberculosis identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a leading candidate due to its low minimum inhibitory concentration (MIC) compared to traditional treatments.

Cytotoxicity in Cancer Research

Research assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that these compounds could significantly reduce cell viability. For instance, methyl 2-isopropylthiazole-5-carboxylate demonstrated IC50 values below 6.79% across multiple cancer types, suggesting its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl2-isopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 2) Ester/Acid Group (Position 5) Molecular Weight Similarity Score Key Applications References
Methyl 2-isopropylthiazole-5-carboxylate Isopropyl Methyl ester ~213.28* N/A Pharmaceutical intermediates
2-Isopropylthiazole-5-carboxylic acid Isopropyl Carboxylic acid 199.25 0.90 Agrochemical precursors
Methyl 2-acetylthiazole-5-carboxylate Acetyl Methyl ester 199.22 0.92 Enzyme inhibition studies
Methyl 4-methylthiazole-5-carboxylate Methyl Methyl ester 157.18 0.85 Antibacterial agents
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Ethyl ester 274.33 N/A Kinase inhibitors (drug discovery)

*Calculated based on molecular formula (C₉H₁₃NO₂S).

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound enhances lipophilicity (logP ~2.1) compared to the carboxylic acid analog (logP ~1.3), improving membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl) at position 2 may decrease ring electron density, altering reactivity in coupling reactions .

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